molecular formula C21H21N3O3S B2905592 4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1020247-90-8

4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2905592
CAS No.: 1020247-90-8
M. Wt: 395.48
InChI Key: NAQINAMZSUMLMG-UHFFFAOYSA-N
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Description

The compound 4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a benzamide scaffold linked to a thieno[3,4-c]pyrazole moiety. Key structural attributes include:

  • Benzamide group: Substituted with an isopropoxy group at the 4-position.
  • Thienopyrazole core: Contains a 5-oxido group and a phenyl substituent at the 2-position.
  • Hydrogenation state: The 4,6-dihydro configuration imparts partial saturation to the thienopyrazole ring, influencing conformational flexibility .

This structure is typically analyzed using crystallographic tools (e.g., SHELXL for refinement , ORTEP-3 for visualization ) and computational methods (e.g., Multiwfn for electronic property analysis ).

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(2)27-17-10-8-15(9-11-17)21(25)22-20-18-12-28(26)13-19(18)23-24(20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQINAMZSUMLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

4-Bromo Analog (CAS: 958587-45-6)
  • Structure: Replaces the isopropoxy group with a bromo substituent on the benzamide. The thienopyrazole core retains a 4-methylphenyl group at the 2-position .
  • Inferred Properties: Electron-withdrawing vs. Steric impact: Isopropoxy introduces bulkier substituents, which could hinder molecular packing or receptor binding.
Property Target Compound 4-Bromo Analog
Substituent (Benzamide) Isopropoxy (-OCH(CH₃)₂) Bromo (-Br)
Core Substituent Phenyl (C₆H₅) 4-Methylphenyl (C₆H₄CH₃)
Polarity Moderate (ether oxygen) Low (halogen)

Heterocyclic Core Modifications

Thieno[3,4-c]Pyrazol-3-yl Acetamides (Patent: WO 2022/003377)
  • Structure : Replaces benzamide with acetamide and modifies the heterocyclic substituents .
  • Amide vs. ester linkages: Benzamide derivatives may exhibit greater metabolic stability compared to ester-containing analogs (e.g., ethyl benzoates in ) .

Ethyl Benzoate Derivatives (I-6230, I-6232, etc.)

  • Structure: Feature ethyl benzoate backbones with phenethylamino or phenethylthio linkages to heterocycles (e.g., pyridazin-yl, isoxazol-yl) .
  • Key Differences: Ester vs. amide functionality: Esters are prone to hydrolysis, reducing bioavailability compared to the stable amide bond in the target compound. Heterocycle diversity: Pyridazine and isoxazole rings may engage in distinct π-π or hydrogen-bonding interactions compared to thienopyrazole.

Research Findings and Data Limitations

  • Biological Activity: While thienopyrazole acetamides are patented as autotaxin inhibitors , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

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